3,5,7-Trimethylnonane
Description
Overview of Branched Alkanes in Contemporary Organic Chemistry
Alkanes, hydrocarbons with the general formula CnH2n+2, are fundamental structures in organic chemistry. wikipedia.org They are classified as saturated hydrocarbons because all carbon-carbon bonds are single bonds. ums.edu.my While linear (straight-chain) alkanes represent the simplest structural arrangement, the ability of carbon atoms to form branched chains leads to a vast number of structural isomers. These are molecules that share the same molecular formula but have different structural arrangements. opentextbc.ca
Branched alkanes are of immense importance in both industrial and theoretical chemistry. In industrial applications, particularly in the petrochemical industry, the degree and nature of branching in alkanes significantly influence the properties of fuels. For instance, highly branched alkanes generally have higher octane (B31449) ratings than their linear counterparts, making them more resistant to knocking in internal combustion engines. wikipedia.org
From a theoretical standpoint, branched alkanes provide a platform for studying the intricate relationships between molecular structure and physical properties. It has been a long-established principle in chemistry that branched alkanes are thermodynamically more stable than their straight-chain isomers. wikipedia.org This "branching effect" has been the subject of extensive research, with explanations focusing on factors like electronic correlation and steric interactions. wikipedia.orgums.edu.my The study of these molecules helps refine computational models that predict the thermodynamic and transport properties of fluids, which is crucial for chemical engineering and materials science.
Significance of 3,5,7-Trimethylnonane as a Model Branched Hydrocarbon
This compound is a branched alkane with the molecular formula C₁₂H₂₆. nih.gov It is an isomer of dodecane. The structure consists of a nine-carbon (nonane) backbone with three methyl group branches located at the 3, 5, and 7 positions. Due to the substitution pattern, the carbon atoms at positions 3 and 7 are chiral centers, leading to the existence of stereoisomers, such as (3S, 5R, 7S)- and (3R, 5S, 7R)- forms, as well as meso compounds. nih.gov
The primary significance of this compound in scientific research stems from its use as a "model compound." Its specific, repeating branched structure makes it an ideal model for segments of more complex polymers, particularly polypropylene (B1209903). A notable study by A. E. Tonelli in 1979 utilized this compound to interpret the complex Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra of polypropylene. acs.orgresearchgate.net
The chemical shifts in ¹³C NMR are highly sensitive to the local stereochemical environment of the carbon atoms. In a polymer like polypropylene, these environments are complex. By analyzing the well-defined and rigid structure of this compound, researchers can understand how specific spatial arrangements of methyl groups influence the NMR signals. This is primarily explained by the "gamma-gauche effect," where a carbon atom is shielded (its NMR signal shifts upfield) when it is in a gauche (staggered and close) position relative to another carbon or substituent three bonds away. researchgate.net The predictable stereochemistry of this compound allows for the precise calculation and assignment of these effects, which can then be extrapolated to understand the microstructure of polypropylene. acs.org
Historical Trajectories in Branched Alkane Investigation
The study of branched alkanes is deeply rooted in the history of organic chemistry. The concept of isomerism was a major theoretical hurdle in the 19th century, and the existence of multiple compounds with the formula C₄H₁₀ (butane and isobutane) was a key piece of evidence supporting the theory of chemical structure. The trivial names "paraffins" and "isoparaffins" were historically used to differentiate between linear and branched alkanes, respectively. wikipedia.orgums.edu.my
Systematic nomenclature for these complex structures became necessary, leading to the development of rules by the International Union of Pure and Applied Chemistry (IUPAC), which built upon early suggestions like those by August Wilhelm von Hofmann in 1866. opentextbc.ca
Early synthetic methods, such as the Grignard reaction, provided chemists with the tools to create specific branched alkanes, allowing for the systematic study of their properties. plymouth.ac.uk This ability to synthesize specific isomers was crucial for verifying structural theories and for providing reference compounds to identify components in complex mixtures like petroleum. The study of petroleum distillates was, and remains, a major driver for branched alkane research, as separating and identifying these isomers is essential for producing high-quality fuels and lubricants. plymouth.ac.uk The development of analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy has been pivotal in advancing the ability to characterize these once-inseparable mixtures.
Physicochemical and Thermodynamic Data
Direct experimental data for this compound is scarce in publicly accessible literature. The following tables provide a combination of computed data for this compound and experimental data for its parent linear isomer, n-dodecane, and other trimethylnonane isomers to provide context.
Table 1: General and Physicochemical Properties
| Property | This compound (Value) | n-Dodecane (Experimental Value) | Data Type/Source |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | - |
| Molecular Weight | 170.33 g/mol | 170.33 g/mol | - |
| CAS Number | 62184-27-4 | 112-40-3 | nih.gov |
| Boiling Point | ~197 - 205 °C (Estimated) | 216.2 °C | chembk.com |
| Density | ~0.76 g/cm³ (Estimated) | 0.749 g/cm³ at 20 °C | chembk.com |
| XLogP3-AA | 5.8 | 6.1 | Computed nih.gov |
Note: Boiling point and density for this compound are estimated based on values for the isomer 3,5,6-trimethylnonane. Branched alkanes typically have slightly lower boiling points than their linear counterparts. chembk.com
Table 2: Spectroscopic Data Summary
| Technique | Type | Key Information for this compound |
|---|---|---|
| ¹³C NMR | Model Compound Study | Used to calculate and assign chemical shifts in polypropylene based on the gamma-gauche effect. Specific shifts are determined by the stereochemical arrangement (meso vs. racemic dyads) of the methyl groups. acs.orgresearchgate.net |
| Mass Spec. | Fragmentation | Expected to show fragmentation patterns typical for branched alkanes, with stable secondary carbocations forming from cleavage at the branched points (C3, C5, C7). |
Table 3: Thermodynamic Properties
| Property | This compound (Value) | n-Dodecane (Liquid) (Experimental Value) | Data Type/Source |
|---|---|---|---|
| Std. Enthalpy of Formation (ΔfH°) | - | -350.9 kJ/mol | nist.gov |
| Std. Enthalpy of Combustion (ΔcH°) | - | -8086.0 kJ/mol | wikipedia.org |
| Isobaric Heat Capacity (Cp) | - | 374.83 J/mol·K at 298.15 K | nist.gov |
Note: Thermodynamic data for specific branched isomers like this compound is often determined using computational models rather than direct calorimetry. Branched alkanes generally have a slightly more negative enthalpy of formation than their linear isomers, indicating greater stability. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
62184-27-4 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,5,7-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-10(3)8-12(5)9-11(4)7-2/h10-12H,6-9H2,1-5H3 |
InChI Key |
LLVWEFHXQBAEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CC(C)CC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,5,7 Trimethylnonane
Retrosynthetic Analysis for the Elaboration of Branched Nonane (B91170) Structures
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. slideshare.netpublish.csiro.au For a branched alkane like 3,5,7-trimethylnonane, this process involves identifying key carbon-carbon bond disconnections that correspond to reliable bond-forming reactions.
A logical retrosynthetic approach for this compound would involve disconnecting the molecule at the bonds adjacent to the chiral centers (carbons 3, 5, and 7). This strategy leads to simpler precursor fragments. The disconnections can be visualized as the reverse of well-known synthetic reactions. slideshare.netmsu.edu For instance, a disconnection next to a methyl-bearing carbon could imply a Grignard reaction or a Corey-House synthesis in the forward direction. bibliotekanauki.pl A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, can be an efficient strategy. publish.csiro.au
Classical Synthetic Approaches to this compound
Classical methods for alkane synthesis have long provided the foundation for constructing complex hydrocarbon frameworks. These approaches often involve multi-step sequences and the use of powerful organometallic reagents.
Carbon-Carbon Bond Formation via Organometallic Reagents (e.g., Grignard Reactions, Methyllithium (B1224462) with Copper(I) Iodide)
Organometallic reagents are crucial for the formation of carbon-carbon bonds, a fundamental step in building the carbon skeleton of molecules like this compound. vaia.com
Grignard Reagents: Grignard reagents (R-MgX) are highly versatile nucleophiles used to form new C-C bonds. acechemistry.co.uk A potential synthesis of a precursor to this compound could involve the reaction of a Grignard reagent with a suitable ketone or aldehyde. acechemistry.co.ukplymouth.ac.uk For example, reacting an appropriate Grignard reagent with a ketone can generate a tertiary alcohol, which can then be converted to the corresponding alkane. plymouth.ac.uk The reaction must be conducted in an anhydrous solvent like dry ether, as Grignard reagents react with water. acechemistry.co.ukunacademy.com
Corey-House Synthesis: The Corey-House synthesis utilizes lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, to form alkanes by coupling with alkyl halides. brainly.comlibretexts.org This method is particularly effective for creating both symmetrical and unsymmetrical alkanes, including branched structures. bibliotekanauki.pl To synthesize this compound, a suitable lithium dialkylcuprate could be reacted with an appropriate alkyl halide. The Gilman reagent is typically prepared by reacting an organolithium compound with copper(I) iodide. brainly.comlibretexts.org This reaction is known for its high yields, especially when using primary alkyl halides. brainly.com
| Reaction | Reagents | Key Feature | Reference |
| Grignard Reaction | R-MgX, Ketone/Aldehyde | Forms tertiary alcohols as intermediates | acechemistry.co.ukplymouth.ac.uk |
| Corey-House Synthesis | R₂CuLi, Alkyl Halide | Forms C-C bonds with high efficiency | bibliotekanauki.plbrainly.comlibretexts.org |
Dehydration and Hydrogenation Pathways in Branched Alkane Synthesis
The synthesis of branched alkanes often involves the creation of an alkene intermediate followed by its saturation. plymouth.ac.uk
Dehydration: Tertiary alcohols, often synthesized via Grignard reactions, can be dehydrated to form alkenes. plymouth.ac.uk This elimination reaction is typically carried out using an acid catalyst, such as phosphoric acid. plymouth.ac.uk
Hydrogenation: The resulting alkene is then hydrogenated to the corresponding alkane. This reduction is commonly achieved using a catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas. plymouth.ac.ukmdpi.com This two-step sequence of dehydration followed by hydrogenation is a reliable method for converting alcohols to alkanes. plymouth.ac.uk Recent advancements have shown that a single catalyst, such as Pd/C, can facilitate both dehydration and hydrogenation in a one-pot or flow system, simplifying the process. mdpi.comnih.govresearchgate.net
| Step | Reagents/Catalyst | Transformation | Reference |
| Dehydration | Phosphoric acid | Tertiary alcohol to alkene | plymouth.ac.uk |
| Hydrogenation | Pd/C, H₂ | Alkene to alkane | plymouth.ac.ukmdpi.com |
Multi-step Reaction Sequences for Stereoselective Branched Alkane Formation
Achieving a specific stereochemistry in a molecule with multiple chiral centers, like this compound, requires carefully planned multi-step synthetic sequences. libretexts.org The choice of reagents and reaction conditions is critical to control the formation of the desired stereoisomers.
Catalytic and Chemoselective Synthesis of Branched Alkanes
Modern synthetic chemistry increasingly relies on catalytic and chemoselective methods to improve efficiency and reduce waste. For the synthesis of branched alkanes, isomerization and reforming processes are particularly important, especially in industrial contexts.
Isomerization and Reforming Processes for Alkane Branching
Isomerization and reforming are large-scale industrial processes used to convert linear or lightly branched alkanes into more highly branched isomers, which have higher octane (B31449) ratings and are valuable as fuel components. wikipedia.orgessentialchemicalindustry.org
Isomerization: This process rearranges the carbon skeleton of a straight-chain alkane to form a branched isomer. essentialchemicalindustry.orgwalshmedicalmedia.com The reaction is typically carried out using a bifunctional catalyst, which has both acidic and metallic sites. tandfonline.comresearchgate.net The metallic component, often platinum or palladium, facilitates dehydrogenation of the alkane to an alkene intermediate. tandfonline.comresearchgate.net The alkene then undergoes skeletal rearrangement on the acidic sites of the catalyst support, such as zeolites or sulfated zirconia. tandfonline.comresearchgate.net Finally, the branched alkene is hydrogenated back to an alkane on the metallic sites. researchgate.net Low reaction temperatures thermodynamically favor the formation of highly branched isomers. walshmedicalmedia.comtandfonline.com
Reforming: Catalytic reforming is a broader process that not only causes isomerization but also dehydrogenation to form aromatic compounds and cyclization of alkanes. wikipedia.orgpcc.eu It converts low-octane naphthas into high-octane reformates. wikipedia.org The process operates at high temperatures (480-550 °C) and pressures, using catalysts that often contain platinum. wikipedia.orgpcc.eu While the primary goal is often the production of aromatics and high-octane gasoline, the isomerization of paraffins into isoparaffins is a key reaction. wikipedia.org
| Process | Key Transformation | Catalyst Type | Typical Conditions | Reference |
| Isomerization | Straight-chain alkane to branched alkane | Bifunctional (metal + acid) | Lower temperatures favored | walshmedicalmedia.comtandfonline.comresearchgate.net |
| Reforming | Straight-chain alkane to branched alkane, cycloalkanes, and aromatics | Platinum-based | High temperature and pressure | wikipedia.orgpcc.eu |
Biosynthetic Pathways and Microbial Synthesis of Branched Alkanes
Microorganisms offer an alternative route to hydrocarbon production through their innate metabolic pathways. Certain cyanobacteria, for instance, naturally synthesize a range of hydrocarbons, including linear and branched alkanes. unl.ptfrontiersin.org These biological processes are being harnessed and engineered for the targeted production of biofuels and chemicals.
Fatty Acid Metabolism and Alkane Production in Microorganisms (e.g., "AAR-ADO", "CAR/FAR-ADO" pathways)
The microbial synthesis of most alkanes originates from the fatty acid synthesis (FAS) pathway. frontiersin.orgfrontiersin.org Two prominent pathways have been identified and engineered for this purpose: the AAR-ADO pathway and the CAR/FAR-ADO pathway.
The AAR-ADO pathway is a naturally occurring two-step process discovered in cyanobacteria. unl.ptasknature.org
Acyl-ACP Reductase (AAR): An enzyme reduces a fatty acyl-acyl carrier protein (acyl-ACP), an intermediate in fatty acid metabolism, to a fatty aldehyde. unl.ptnih.gov
Aldehyde-Deformylating Oxygenase (ADO): This enzyme, also called aldehyde decarbonylase, then converts the fatty aldehyde into an alkane that is one carbon shorter (n-1 rule) than the original fatty acyl chain, with formate (B1220265) as a co-product. nih.govnih.gov
Heterologous expression of these two enzymes in hosts like Escherichia coli has successfully produced C13 to C17 alkanes and alkenes. unl.pt The highest reported titers in engineered E. coli have exceeded 300 mg/L. frontiersin.org
The CAR/FAR-ADO pathway is an artificial route designed to broaden the substrate scope and potentially improve efficiency. frontiersin.org It replaces the AAR enzyme with either a carboxylic acid reductase (CAR) or a fatty acid reductase (FAR) complex. frontiersin.orgexeter.ac.uk These enzymes can convert free fatty acids (FFAs) into fatty aldehydes, which are then processed by ADO into alkanes. frontiersin.orgfrontiersin.org This pathway has been shown to produce both linear and branched alkanes, although reported titers have been lower, in the range of 2-5 mg/L, partly due to competing native enzymes in the host organism that convert the aldehyde intermediate to fatty alcohols. frontiersin.orgfrontiersin.org
Table 2: Comparison of Microbial Alkane Synthesis Pathways
| Pathway | Starting Substrate | Key Enzymes | Origin | Products |
|---|---|---|---|---|
| AAR-ADO | Acyl-ACP | Acyl-ACP Reductase (AAR), Aldehyde-Deformylating Oxygenase (ADO) unl.pt | Natural pathway in cyanobacteria. unl.pt | Linear and branched alkanes (C13-C17). frontiersin.org |
| CAR/FAR-ADO | Free Fatty Acids (FFAs) | Carboxylic Acid Reductase (CAR) or Fatty Acid Reductase (FAR), ADO frontiersin.org | Artificial pathway constructed in host organisms like E. coli. frontiersin.org | Linear and branched alkanes. frontiersin.org |
Enzyme-catalyzed Branching Mechanisms in Hydrocarbon Biogenesis
The production of branched-chain alkanes via microbial pathways is determined upstream during fatty acid synthesis. researchgate.net The structure of the final alkane is dictated by the specific starter and extender units used to build the fatty acid chain. researchgate.net
The key mechanisms for introducing branches are:
Use of Branched-Chain Initiators: Standard fatty acid synthesis in E. coli is initiated by the enzyme FabH, which has a high specificity for the two-carbon starter unit acetyl-CoA, leading to straight, even-numbered fatty acid chains and subsequently odd-numbered alkanes. nih.gov However, other enzymes, such as FabH2 from Bacillus subtilis, have a broader substrate specificity. nih.gov These enzymes can utilize branched-chain starter units (initiators) like 2-methyl-propionyl-[acp] (from valine catabolism) and 3-methylbutanoyl-[acp] (from leucine (B10760876) catabolism). researchgate.net Incorporating these starters leads to the formation of branched-chain fatty acids.
Incorporation of Methylated Extenders: Branching can also be introduced during the elongation of the fatty acid chain. This is achieved by using methylated extender units like (S)-methyl-malonyl-[acp] instead of the standard malonyl-[acp]. researchgate.net
By introducing the appropriate enzymes, such as the branched-chain α-ketoacid dehydrogenase complex from B. subtilis, into a production host like E. coli, the pool of available fatty acid precursors can be manipulated to favor the synthesis of branched chains. frontiersin.orgfrontiersin.org When these branched fatty acids or their acyl-ACP derivatives enter the alkane synthesis pathway (e.g., AAR-ADO), the result is a branched-chain alkane. exeter.ac.ukresearchgate.net
Table 3: Key Enzymes in Biosynthesis of Branched-Chain Alkanes
| Enzyme | Function | Role in Branching |
|---|---|---|
| FabH2 | β-ketoacyl-ACP synthase III | Initiates fatty acid synthesis with a broader substrate specificity than the native E. coli FabH, allowing the use of branched-chain starter units. nih.gov |
| Branched-chain α-ketoacid dehydrogenase complex | Catalyzes the formation of branched-chain acyl-CoA primers | Provides the branched starter molecules (e.g., isobutyryl-CoA, isovaleryl-CoA) for branched-chain fatty acid synthesis. frontiersin.org |
| Acyl-ACP Reductase (AAR) | Reduces acyl-ACP to fatty aldehyde. unl.pt | Acts on the fully formed branched-chain acyl-ACP. |
| Aldehyde-Deformylating Oxygenase (ADO) | Converts fatty aldehyde to alkane. unl.pt | Completes the synthesis, yielding the final branched-chain alkane. |
Emerging Synthetic Routes for Branched Alkanes from Renewable Feedstocks
The drive for sustainable chemical production has spurred the development of methods to synthesize alkanes from renewable resources like lignocellulosic biomass. royalsocietypublishing.org These emerging routes often involve the catalytic upgrading of platform molecules derived from the breakdown of cellulose, hemicellulose, and lignin.
A prominent strategy involves a two-step process of aldol (B89426) condensation followed by hydrodeoxygenation (HDO) . sci-hub.box
Aldol Condensation: This step builds larger carbon skeletons. Biomass-derived molecules like furfural (B47365) (from xylose) or small ketones like acetone (B3395972) can be used as building blocks. researchgate.netsci-hub.boxacs.org Base-catalyzed aldol condensation couples these molecules to form larger, oxygenated intermediates. sci-hub.box For example, the self-condensation of acetone can produce C6-C15 highly branched intermediates. researchgate.net Similarly, n-butyraldehyde can be condensed to form C8 and C12 oxygenates. bohrium.com
Hydrodeoxygenation (HDO): The oxygenated intermediates are then treated with hydrogen over a catalyst (e.g., Pd/C, Ru/H-ZSM-5, Ir-ReOx/SiO2) to remove oxygen atoms and saturate any double bonds, yielding the final branched alkane. royalsocietypublishing.orgsci-hub.boxacs.org
This approach allows for the synthesis of jet fuel and lubricant-range branched alkanes with desirable properties, such as low freezing points, directly from renewable feedstocks. bohrium.comacs.org For instance, a process starting with xylose and methyl isobutyl ketone (MIBK) has been developed to produce C10 and C11 branched alkanes. acs.org Another strategy used 12-tricosanone (B1203296) (from fatty acids) and furfural to generate C28 and C33 branched alkanes for lubricant base oil applications. sci-hub.box
Table 4: Summary of Emerging Synthetic Routes from Renewable Feedstocks
| Feedstock(s) | Key Intermediate(s) | Catalytic Processes | Final Product |
|---|---|---|---|
| Xylose, Methyl Isobutyl Ketone (MIBK) acs.org | Furfural | Dehydration, Aldol Condensation, Hydrodeoxygenation (HDO) | C10 and C11 branched alkanes acs.org |
| Acetone researchgate.net | Mesityl oxide, Isophorone | Self-condensation, HDO | C6-C15 branched alkanes researchgate.net |
| Lauric acid, Furfural sci-hub.box | 12-tricosanone, C28/C33 furan (B31954) intermediates | Ketonization, Aldol Condensation, HDO | C28 and C33 branched alkanes sci-hub.box |
| n-Butyraldehyde bohrium.com | C8 and C12 oxygenates | Self-aldol condensation, HDO | Highly branched C8 and C12 alkanes bohrium.com |
| Carbohydrates (via HMF), Acetone royalsocietypublishing.org | 5-Hydroxymethylfurfural (HMF) | Dehydration, Aldol Condensation, HDO | C7-C15 alkanes royalsocietypublishing.org |
Advanced Spectroscopic Characterization and Analytical Methodologies for 3,5,7 Trimethylnonane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Branched Alkane Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the molecular structure of organic compounds. For highly branched alkanes like 3,5,7-trimethylnonane, which contains multiple stereocenters, NMR provides critical data on carbon skeleton connectivity and stereochemical configuration.
Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for distinguishing between stereoisomers of branched alkanes. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the spatial arrangement of nearby atoms. In stereoisomers, the different three-dimensional orientations of the methyl groups along the nonane (B91170) backbone lead to distinct ¹³C chemical shifts.
Research on polypropylene (B1209903) model compounds, including this compound, has demonstrated that ¹³C chemical shifts are sensitive to the stereosequence. The chemical shift differences between corresponding carbon atoms in different stereoisomers (e.g., meso vs. racemic dyads) can be observed and calculated. These differences arise from the varying number of "gauche" or γ-interactions, where a carbon atom is in close spatial proximity to another carbon three bonds away. This effect allows for the differentiation of isomers.
Below is a table of representative ¹³C NMR chemical shifts for various carbon environments in branched alkanes. The precise shifts for this compound's specific stereoisomers depend on the exact conformation and stereochemistry.
| Carbon Environment | Typical Chemical Shift (ppm) |
|---|---|
| Primary (RCH₃) | 10 - 15 |
| Secondary (R₂CH₂) | 16 - 25 |
| Tertiary (R₃CH) | 25 - 35 |
| Methyl on a branched chain (e.g., in -CH(CH₃)-) | 20 - 30 |
Note: The actual chemical shifts for the carbons in this compound will be specific values within these ranges, influenced by its unique structure and stereochemistry. For example, the terminal methyl carbons (C1 and C9) would appear in the 10-15 ppm range, while the internal methylene (B1212753) (CH₂) and methine (CH) carbons would appear at progressively higher chemical shifts. libretexts.orglibretexts.orgdocbrown.info
For complex ¹H NMR spectra, where signals from different protons overlap due to similar chemical environments and extensive spin-spin coupling, homodecoupling is an invaluable technique for simplification and structural elucidation. uni-koeln.dewpmucdn.com In a molecule like this compound, the protons on the methine and methylene groups would exhibit complex splitting patterns (multiplets) due to coupling with adjacent protons.
Homodecoupling experiments involve irradiating a specific proton resonance with a second radiofrequency field. rsc.org This decouples the irradiated proton from its coupling partners, causing their signals to collapse from multiplets into simpler patterns (e.g., a doublet of doublets may become a doublet). By systematically decoupling different protons in the molecule, it is possible to:
Confirm connectivity: Establish which protons are coupled to each other and thus are on adjacent carbon atoms.
Simplify complex spectra: Remove overlapping multiplets to reveal the underlying chemical shifts and simpler coupling patterns of other protons. rsc.org
Assign specific resonances: Unambiguously assign signals to specific protons within the molecular structure.
This detailed mapping of proton-proton connectivities provides definitive confirmation of the carbon backbone and the positions of the methyl branches in this compound.
Mass Spectrometry (MS) Techniques in the Characterization of Branched Hydrocarbons
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and obtaining structural information about molecules through the analysis of their fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. uomustansiriyah.edu.iq It is exceptionally well-suited for the analysis of complex mixtures containing branched alkanes like this compound. unl.eduresearchgate.net
Qualitative Analysis: In a GC-MS analysis, the mixture is first injected into the gas chromatograph. Components are separated based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net this compound, along with its isomers, will elute at a specific retention time. This retention time can be compared to that of a known standard for initial identification. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and a mass spectrum is generated. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation. researchgate.net
Quantitative Analysis: GC-MS is also used for quantitative analysis, determining the concentration of specific compounds in a mixture. By creating a calibration curve with standards of known concentration or by using an internal standard, the area of the chromatographic peak corresponding to this compound can be used to calculate its precise amount in the sample.
The mass spectra of branched alkanes are characterized by specific fragmentation rules. Ionization typically leads to an energetically unstable molecular ion that readily fragments. wikipedia.org Key features include:
The molecular ion peak is often of very low abundance or completely absent. whitman.eduuobasrah.edu.iq
Fragmentation occurs preferentially at the branching points to form the most stable carbocations (tertiary > secondary > primary). whitman.eduuobasrah.edu.iqyoutube.com
The loss of the largest alkyl group at a branch point is often favored. uobasrah.edu.iq
For this compound, cleavage would be expected adjacent to the branched carbons (C3, C5, C7), leading to the loss of various alkyl radicals and the formation of stable secondary carbocations.
Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail. nih.gov In an MS/MS experiment, a specific fragment ion from the initial mass spectrum is selected, isolated, and then subjected to further fragmentation in a collision cell. researchgate.net This process, known as collision-induced dissociation (CID), generates a "daughter ion" spectrum. wikipedia.org Analyzing these secondary fragmentation pathways allows for the unambiguous confirmation of the structure of the initial fragment, and by piecing this information together, the structure of the original molecule can be confirmed with very high confidence. This is particularly useful for distinguishing between closely related isomers that might produce similar initial mass spectra. researchgate.netnih.gov
Advanced Chromatographic Separation Techniques for Complex Branched Alkane Systems
The separation of complex mixtures of branched alkane isomers presents a significant analytical challenge because these isomers often have very similar boiling points and polarities. Standard gas chromatography may not provide adequate resolution. unl.edu Therefore, advanced chromatographic techniques employing highly selective stationary phases are required.
Methods for separating complex branched alkane systems include:
High-Resolution Gas Chromatography: Utilizing very long capillary columns (e.g., >100 m) with nonpolar stationary phases can enhance the separation of isomers based on subtle differences in their volatility and shape. researchgate.net
Shape-Selective Stationary Phases: Zeolites and other molecular sieves can be used as stationary phases in gas-solid chromatography. These materials have precisely defined pore structures that can separate alkanes based on their size and degree of branching. nih.gov More compact, highly branched isomers may be retained differently than their less branched counterparts.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with tunable pore sizes and surface chemistries that show promise for the selective adsorption and separation of alkane isomers. nih.gov They can be designed to create an adsorption hierarchy that separates alkanes based on their degree of branching.
Liquid Chromatography with Specialized Sorbents: While less common for alkanes, liquid chromatography using specialized solid phases can also be employed for preparative separation of isomer classes.
These advanced techniques are crucial in fields like petrochemistry and geochemistry, where detailed hydrocarbon analysis is required to understand the composition and origin of complex fossil fuel mixtures. frontiersin.org
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Unresolved Complex Mixtures
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique for the separation and identification of individual components within complex matrices, such as crude oil fractions or synthetic fuels, where this compound may be present. This method offers significantly higher resolution compared to conventional one-dimensional GC by employing two columns with different stationary phase selectivities connected by a modulator.
In the context of analyzing unresolved complex mixtures (UCMs) containing branched alkanes, GC×GC provides a structured chromatogram where compounds are separated based on their volatility in the first dimension and polarity in the second dimension. This allows for the differentiation of isomers that would otherwise co-elute. For instance, highly branched alkanes like this compound can be separated from less branched or cyclic hydrocarbons of similar boiling points.
The resulting two-dimensional chromatogram displays distinct group-type separations, enabling the classification of hydrocarbons. Alkanes, including branched species like this compound, will elute in a specific region of the chromatogram, separate from aromatic and heteroatomic compounds. The enhanced separation power of GC×GC is crucial for the detailed speciation of these complex hydrocarbon samples, making it an attractive alternative to more time-consuming single-dimension GC analysis. digitellinc.com
Table 1: GC×GC Parameters for Branched Alkane Analysis
| Parameter | Description | Typical Conditions for Hydrocarbon Analysis |
|---|---|---|
| First Dimension (1D) Column | Typically a non-polar column separating analytes by boiling point. | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (polydimethylsiloxane) |
| Second Dimension (2D) Column | A shorter, more polar column for separation based on polarity. | e.g., 1-2 m x 0.1 mm ID, 0.1 µm film thickness (e.g., 50% phenyl polysiloxane) |
| Modulator | Traps and re-injects effluent from the 1D column to the 2D column. | Cryogenic or thermal modulators |
| Modulation Period | The time between successive injections into the 2D column. | 2-10 seconds |
| Detector | Typically a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | FID for quantification, MS for identification |
Selective Adduction Methods (e.g., Zeolite-based Separation) for Branched Hydrocarbon Isolation
The isolation of branched hydrocarbons like this compound from complex mixtures containing linear and other branched isomers is a significant challenge. Selective adduction methods, particularly those utilizing zeolites, offer an effective means of separation based on molecular size and shape.
Zeolites are crystalline aluminosilicates with a highly regular pore structure of molecular dimensions. This structural characteristic allows them to act as molecular sieves. For instance, zeolite 5A has a pore opening of approximately 5 angstroms, which allows linear alkanes to enter the pores while sterically excluding branched isomers such as this compound. policycommons.netnih.gov This size-exclusion principle forms the basis for separating branched alkanes from their linear counterparts.
Furthermore, the separation of different branched isomers from each other can be achieved through a thermodynamically driven process using a combination of different adsorbents, such as zeolites and metal-organic frameworks (MOFs). nih.govresearchgate.net The adsorption behavior of branched alkanes in zeolites can be qualitatively different from that of normal alkanes, with branched molecules showing distinct inflection behavior in their adsorption isotherms. core.ac.uk This allows for the selective isolation of specific classes of branched hydrocarbons. While a flexible zeolite lattice can influence the adsorption of tightly fitting molecules, the adsorption of more flexible branched alkanes like this compound is less likely to induce significant phase transitions in the zeolite structure. epfl.ch
Table 2: Zeolite-Based Separation of Branched Alkanes
| Zeolite/Adsorbent | Separation Principle | Target Hydrocarbons | Outcome |
|---|---|---|---|
| Zeolite 5A | Molecular Sieving (Steric Exclusion) | Linear vs. Branched Alkanes | Linear alkanes are adsorbed, while branched alkanes are excluded and can be collected. nih.gov |
| MIL-160(Al) MOF | Thermodynamically Driven Separation | Separation of isomers based on degree of branching. | Allows for the separation of mono-branched, di-branched, and more highly branched alkanes. researchgate.net |
| Mixed-Bed (Zeolite 5A + MOF) | Synergistic action of steric rejection and thermodynamic separation. | Complex mixtures of linear and branched alkanes. | Efficient separation of hydrocarbon isomers into fractions with different research octane (B31449) numbers (RON). nih.govresearchgate.net |
Infrared (IR) Spectroscopy and Vibrational Analysis of Branched Alkane Structures
Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of organic molecules, including branched alkanes like this compound. The IR spectrum provides information about the types of chemical bonds and functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
For a branched alkane such as this compound, the IR spectrum is dominated by absorptions arising from C-H and C-C bond vibrations. The key vibrational modes and their expected spectral regions are outlined below:
C-H Stretching Vibrations: These occur in the 2850-3000 cm⁻¹ region. The presence of methyl (-CH₃) and methylene (-CH₂) groups in this compound will give rise to characteristic symmetric and asymmetric stretching bands within this range.
C-H Bending Vibrations: The bending (scissoring, rocking, wagging, and twisting) vibrations of the methyl and methylene groups appear in the 1350-1480 cm⁻¹ region. The presence of multiple methyl groups is expected to result in distinct absorptions in this area. Specifically, a characteristic absorption around 1375 cm⁻¹ is indicative of a methyl group.
C-C Stretching and Skeletal Vibrations: These vibrations occur at lower frequencies, typically in the 800-1200 cm⁻¹ region. While often complex and overlapping, the pattern of these absorptions can provide a fingerprint for the specific carbon skeleton of the molecule.
Density functional theory (DFT) calculations can be employed to perform a vibrational analysis and predict the IR spectrum of branched alkanes. Such analyses have shown that branched alkanes are thermodynamically more stable than their linear counterparts due to a combination of electrostatic and correlation energy effects, which can influence their vibrational frequencies. nih.gov
Table 3: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Asymmetric C-H Stretch | -CH₃ | ~2962 |
| Symmetric C-H Stretch | -CH₃ | ~2872 |
| Asymmetric C-H Stretch | -CH₂- | ~2926 |
| Symmetric C-H Stretch | -CH₂- | ~2853 |
| Asymmetric C-H Bend | -CH₃ | ~1460 |
| Symmetric C-H Bend (Umbrella) | -CH₃ | ~1375 |
| C-H Scissoring | -CH₂- | ~1465 |
Computational and Theoretical Investigations of 3,5,7 Trimethylnonane
Quantum Chemical Calculations on Alkane Stability and Branching Effects
The stability of alkanes and the energetic consequences of isomeric branching are fundamental questions in organic chemistry. nih.gov Computational quantum chemistry offers powerful tools to probe these aspects with high accuracy. For a molecule like 3,5,7-trimethylnonane, these methods can elucidate the subtle electronic and structural factors that govern its thermodynamic properties.
Ab Initio and Post-Hartree-Fock Methods for Accurate Energy Differences in Branched Systems
Ab initio and post-Hartree-Fock methods represent a class of quantum chemical calculations that are derived from first principles, without the inclusion of empirical parameters. These methods are crucial for obtaining highly accurate energy differences between branched alkane isomers like this compound and its less branched or linear counterparts.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory, are particularly important as they explicitly account for electron correlation—the interaction between individual electrons that is averaged in the simpler Hartree-Fock (HF) approximation. For branched alkanes, electron correlation effects are significant in accurately determining their relative stabilities.
Table 1: Hierarchy of Ab Initio and Post-Hartree-Fock Methods
| Method | Description | Treatment of Electron Correlation |
|---|---|---|
| Hartree-Fock (HF) | Solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. | Electron correlation is not explicitly included; it is treated in an average way. |
| Møller-Plesset Perturbation Theory (MPn) | Adds electron correlation as a perturbation to the Hartree-Fock theory. The 'n' indicates the order of the perturbation. | MP2 typically recovers about 80-90% of the correlation energy. Higher orders (MP3, MP4) provide further refinement. |
Density Functional Theory (DFT) Applications in the Study of Branched Alkanes
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction.
In the context of this compound, DFT can be employed to investigate its stability relative to other isomers. A key finding from DFT studies on branched alkanes is that their enhanced stability is not solely due to steric factors. Instead, a combination of electrostatic and quantum mechanical effects, which can be dissected using energy partitioning schemes within DFT, contributes to the observed stability of branched structures. nih.gov For instance, analysis has shown that branched alkanes exhibit less destabilizing steric energy compared to their linear isomers. nih.gov
Electron Correlation Effects and Localized Molecular Orbital-Møller–Plesset Perturbation Theory (LMO-MP2) Partitioning
The increased stability of branched alkanes is intimately linked to electron correlation effects. The LMO-MP2 method allows for the partitioning of the MP2 correlation energy into contributions from localized molecular orbitals. This analysis has revealed that stabilizing interactions between electrons in 1,3-alkyl groups are largely responsible for the enhanced stability of branched alkanes.
Conformational Analysis of Branched Alkanes
The three-dimensional structure of this compound is not static but exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable spatial arrangements of the molecule and the energy barriers between them.
Steric Interactions and 1,5-Pentane Interactions in Branched Hydrocarbons
Due to its multiple methyl substituents, this compound is subject to significant steric interactions that dictate its preferred conformations. A particularly important type of steric strain in branched alkanes is the 1,5-pentane interaction, also known as a syn-pentane interaction. wikipedia.orgnih.gov This destabilizing interaction occurs when two terminal methyl groups in a pentane-like fragment are forced into close proximity, leading to steric repulsion. wikipedia.org
In this compound, the arrangement of the methyl groups at positions 3, 5, and 7 creates the potential for multiple 1,5-pentane-type interactions. The molecule will tend to adopt conformations that minimize these unfavorable interactions.
Energetically Favored Conformations and Their Influence on Molecular Architecture
The energetically favored conformations of this compound are those that minimize torsional and steric strain. The rotation around the C-C bonds of the nonane (B91170) backbone will lead to various staggered and eclipsed arrangements of the substituents. Staggered conformations are generally lower in energy than eclipsed conformations.
For a highly branched structure like this compound, the lowest energy conformers will likely adopt an extended, anti-periplanar arrangement of the carbon backbone to the greatest extent possible, while simultaneously orienting the methyl groups to avoid severe steric clashes. However, the substitution pattern makes it inevitable that some gauche interactions and 1,5-pentane-like strains will be present. The final molecular architecture is a delicate balance of these competing energetic factors.
Table 2: Key Steric Interactions in Branched Alkanes
| Interaction | Description | Energetic Consequence |
|---|---|---|
| Torsional Strain | Repulsion between bonding electron pairs in adjacent atoms. | Eclipsed conformations are higher in energy than staggered conformations. |
| Gauche Interaction | A type of steric strain between two substituents that are in a gauche relationship (60° dihedral angle). | Destabilizing, with a typical energy penalty of around 0.9 kcal/mol for methyl groups. |
Stereoelectronic Effects in Branched Alkane Systems
The stability of branched alkanes is influenced by a variety of orbital interactions that can be categorized by the proximity of the interacting orbitals. researchgate.net
Geminal Interactions: These interactions involve orbitals on the same atom. In the context of this compound, geminal interactions are primarily repulsive and contribute to steric strain. nih.gov For example, the interaction between the two C-C bonds originating from the same carbon atom (a quaternary or tertiary center) can lead to electronic repulsion. However, some studies suggest that stabilizing geminal σ→σ* delocalizations can also occur, particularly involving adjacent C-C bonds, which preferentially stabilizes branched alkanes. researchgate.net
Remote Interactions: These are through-space interactions between orbitals that are not directly bonded. In the various conformations that this compound can adopt, remote interactions can be either stabilizing or destabilizing. Destabilizing remote interactions are often steric in nature, arising from the close approach of non-bonded atoms or groups. Stabilizing remote interactions can occur through dispersion forces, which are attractive in nature.
The following table summarizes the types of orbital interactions in this compound:
| Interaction Type | Description | Effect on Stability | Example in this compound |
|---|---|---|---|
| Vicinal | Interaction between orbitals on adjacent atoms (e.g., σ → σ). | Primarily stabilizing (hyperconjugation). | Delocalization from a C-H bond on a methyl group to an adjacent C-C bond in the main chain. |
| Geminal | Interaction between orbitals on the same atom. | Can be destabilizing (repulsion) or stabilizing (σ→σ delocalization). researchgate.netnih.gov | Repulsion between C-C bonds at the 3, 5, and 7 positions; potential stabilizing delocalization between adjacent C-C bonds. |
| Remote | Through-space interaction between non-bonded orbitals. | Can be destabilizing (steric repulsion) or stabilizing (dispersion forces). | Repulsion between methyl groups in certain conformations; attractive dispersion forces between different parts of the molecule. |
The anomeric effect , in its classical definition, describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to favor an axial orientation, contrary to what would be predicted based on steric considerations alone. wikipedia.org This effect is typically explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the σ* orbital of the C-substituent bond. wikipedia.org While the anomeric effect is most prominent in systems containing heteroatoms like oxygen, nitrogen, or sulfur, the underlying principle of stabilizing orbital interactions can be considered in a broader context. dypvp.edu.in In acyclic systems, an analogous effect can lead to a preference for gauche conformations. study.com For a purely hydrocarbon system like this compound, a classical anomeric effect is not present due to the absence of heteroatoms and their lone pairs. However, the general principles of hyperconjugation, which are a key explanation for the anomeric effect, are highly relevant to the stability of this branched alkane. wikipedia.org
Molecular Dynamics Simulations and Force Field Development for Branched Alkane Modeling
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including the conformational changes and intermolecular interactions of branched alkanes like this compound. The accuracy of MD simulations is heavily dependent on the quality of the underlying force field , which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. ilasseurope.org
Developing accurate force fields for branched alkanes presents several challenges. The increased number of non-bonded interactions and the more complex potential energy surface compared to linear alkanes require careful parameterization. Several force fields have been developed and refined to better model these systems.
AMBER (Assisted Model Building with Energy Refinement): While originally developed for biomolecules, the AMBER suite of force fields includes parameters for organic molecules. Recent developments have focused on creating more accurate and compatible parameter sets for alkanes, including branched structures. nih.govresearchgate.net
OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field has been specifically refined to improve the description of thermodynamic and dynamic properties of liquid alkanes. nih.gov These refinements include adjustments to torsional and Lennard-Jones parameters to better reproduce experimental data for a wide range of hydrocarbons. nih.gov
NERD (Nath, Escobedo, and de Pablo revised): This united-atom force field has been extended to include parameters specifically for branched hydrocarbons, allowing for the accurate simulation of their phase equilibria. aip.orgresearcher.life
These force fields are used in MD simulations to explore the conformational landscape of molecules like this compound, calculate thermodynamic properties, and understand their behavior in different environments. For example, MD simulations can provide insights into the preferred conformations of the nonane chain and the rotational dynamics of the methyl groups.
The following table provides a comparison of key features of different force fields used for modeling branched alkanes:
| Force Field | Atom Representation | Key Features for Branched Alkanes |
|---|---|---|
| AMBER | All-atom | Compatible with biomolecular simulations; new parameter sets for improved description of alkane conformational and thermodynamic properties. nih.govresearchgate.net |
| OPLS | All-atom | Refined torsional and Lennard-Jones parameters for better prediction of liquid properties and conformational energetics. nih.gov |
| NERD | United-atom | Specifically developed parameters for branched hydrocarbons to accurately model vapor-liquid equilibria. aip.orgresearcher.life |
Stereochemistry and Isomerism of 3,5,7 Trimethylnonane
Identification and Characterization of Chiral Centers in 3,5,7-Trimethylnonane
This compound is a branched alkane with the molecular formula C₁₂H₂₆. The structural formula reveals the presence of chiral centers, which are carbon atoms bonded to four different substituent groups. In the case of this compound, the carbon atoms at positions 3, 5, and 7 are all chiral centers.
Each of these carbons is attached to a hydrogen atom, a methyl group, and two different alkyl chains. For instance, the carbon at position 3 is bonded to a hydrogen, a methyl group, an ethyl group (C1-C2), and a -CH(CH₃)CH₂CH(CH₃)CH₂CH₃ group (C4-C9). The presence of these three chiral centers gives rise to multiple stereoisomers.
Enumeration and Characterization of Stereoisomers of this compound
With three chiral centers, the maximum number of possible stereoisomers for this compound is 2³, which equals eight. These eight stereoisomers consist of four pairs of enantiomers. Due to the symmetrical placement of the methyl groups, there is also the possibility of meso compounds, which are achiral diastereomers of the chiral isomers.
The different stereoisomers can be designated using the (R/S) nomenclature for each chiral center. For example, one possible stereoisomer is (3S, 5R, 7S)-3,5,7-trimethylnonane. The physical and chemical properties of these stereoisomers can differ, although the differences for alkanes are often subtle.
A comprehensive list of the possible stereoisomers includes:
(3R, 5R, 7R) and (3S, 5S, 7S) - Enantiomeric pair
(3R, 5R, 7S) and (3S, 5S, 7R) - Enantiomeric pair
(3R, 5S, 7R) and (3S, 5R, 7S) - Enantiomeric pair
(3R, 5S, 7S) and (3S, 5R, 7R) - Enantiomeric pair
Diastereoselectivity and Enantioselectivity in Synthetic Approaches to Branched Alkanes
The synthesis of specific stereoisomers of branched alkanes like this compound presents a significant challenge in organic chemistry. Achieving high levels of diastereoselectivity and enantioselectivity is crucial for obtaining a single, desired stereoisomer. Various synthetic strategies have been developed to control the stereochemistry of such molecules. acs.orgnih.gov
One common approach involves the use of chiral auxiliaries or catalysts to direct the formation of specific stereoisomers. For example, enantioselective synthesis can be achieved through methods like intramolecular hydride transfer from a stereochemically defined group. acs.orgnih.gov Other methods may involve the coupling of smaller chiral fragments. The choice of synthetic route can be influenced by the desired stereochemical outcome and the availability of starting materials.
Spectroscopic Discrimination of Stereoisomers (e.g., Chiral NMR Techniques)
Distinguishing between the different stereoisomers of this compound can be challenging due to their similar physical properties. Standard spectroscopic techniques like ¹H and ¹³C NMR may not be sufficient to differentiate between enantiomers in an achiral solvent.
However, advanced NMR techniques, particularly those employing chiral environments, have shown promise in discriminating between chiral alkanes. rsc.orgresearchgate.net The use of chiral liquid crystal solvents, such as poly-γ-benzyl-L-glutamate (PBLG), in natural abundance deuterium (B1214612) (NAD) NMR spectroscopy has been successful in differentiating enantiomers of chiral alkanes. rsc.orgresearchgate.net This method relies on the differential orientation of the enantiomers within the chiral solvent, leading to distinct NMR signals. While direct NMR discrimination of enantiomers in a standard achiral solvent is generally not possible for molecules with a single chiral center, the presence of multiple chiral centers can create diastereotopic environments within the molecule, potentially allowing for differentiation. youtube.com
Impact of Branching Configuration on Molecular Properties and Reactivity
The branching configuration of alkanes significantly influences their physical and chemical properties.
Physical Properties:
Boiling Point: Increased branching generally leads to a lower boiling point compared to the corresponding straight-chain alkane. masterorganicchemistry.comtutorchase.comlibretexts.orglibretexts.org This is because the more compact, spherical shape of branched alkanes reduces the surface area available for intermolecular van der Waals forces. tutorchase.comlibretexts.org
Melting Point: The effect of branching on melting point is more complex. Increased branching can lead to a higher melting point if it results in a more symmetrical structure that can pack more efficiently into a crystal lattice. masterorganicchemistry.com
| Property | Effect of Increased Branching | Rationale |
| Boiling Point | Decreases | Reduced surface area and weaker van der Waals forces. tutorchase.comlibretexts.org |
| Melting Point | Can increase or decrease | Depends on the symmetry and packing efficiency of the molecule in a crystal lattice. masterorganicchemistry.com |
Chemical Reactivity:
Alkanes are generally unreactive due to the stability of their C-C and C-H single bonds. msu.edupurdue.edulibretexts.org Their reactions, such as combustion and halogenation, typically require harsh conditions like high temperatures or UV light. purdue.edulibretexts.orgchemguide.co.ukmasterorganicchemistry.com
The reactivity of different hydrogen atoms within a branched alkane towards radical halogenation is not equal. Tertiary (3°) hydrogens are more reactive than secondary (2°) hydrogens, which are in turn more reactive than primary (1°) hydrogens. msu.edu This selectivity is particularly pronounced in bromination reactions. masterorganicchemistry.com In this compound, the hydrogens at the chiral centers (positions 3, 5, and 7) are tertiary and would therefore be the most susceptible to abstraction in a radical reaction.
Environmental and Geochemical Occurrence and Significance of Branched Alkanes
Distribution of Branched Alkanes in Natural Hydrocarbon Accumulations
Branched alkanes are widespread in various natural hydrocarbon deposits, from vast petroleum reserves to microscopic fluid inclusions in ancient rocks. Their distribution and structural diversity are influenced by the original biological source material and subsequent geological processes.
In gas chromatography, many crude oils and petroleum-contaminated samples display a feature known as the Unresolved Complex Mixture (UCM), which appears as a raised baseline or "hump" upon which well-defined peaks of simpler compounds sit. nih.govCurrent time information in Carteret County, US. This UCM consists of thousands of co-eluting compounds that cannot be separated by conventional gas chromatography, including a vast array of structurally complex branched and cyclic alkanes. nist.govchemicalbook.com The presence and shape of the UCM are often indicative of petroleum that has undergone significant weathering processes like biodegradation. Current time information in Carteret County, US.nist.gov
Hydrocarbon fingerprinting is a forensic technique used to identify the source and history of petroleum contamination. nih.gov This method relies on analyzing the unique chemical signature of an oil sample, including the distribution of its branched alkanes. Because branched alkanes are generally more resistant to biodegradation than their straight-chain (n-alkane) counterparts, their relative abundance and specific patterns can help correlate a spilled oil to its source, even after considerable environmental alteration. Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) are now being used to better resolve the components of the UCM, allowing for more detailed fingerprinting of branched and cyclic alkanes. nih.gov
Branched alkanes are not limited to petroleum reservoirs; they are also preserved in the geological record within solid organic matter (kerogen) and rock extracts. They have been identified in a wide variety of geological samples, including ancient marine sediments, shales, and other sedimentary rocks. For instance, studies of Mesozoic black shales, such as those from the Cenomanian and Turonian ages in Canada, have revealed a preponderance of specific branched alkane families.
The presence of these compounds in rocks spanning vast geological timescales—from the Holocene back to the Proterozoic Eon (over 2 billion years ago)—indicates their high preservation potential. Their low biodegradability contributes to their widespread occurrence in ancient sediments. The analysis of these preserved branched alkanes provides clues about the types of organisms and the environmental conditions that existed at the time of deposition.
The formation of branched alkanes in the subsurface is often linked to thermogenic and hydrothermal processes. Thermogenesis involves the thermal cracking of complex organic matter (kerogen) in source rocks under increasing temperature and pressure during burial. This process generates a wide range of hydrocarbons, including n-alkanes and branched alkanes, which can then migrate to form petroleum accumulations.
Hydrothermal systems, particularly those at mid-ocean ridges and other volcanic settings, are also recognized as environments for hydrocarbon formation. nist.gov In these systems, circulating hot water reacts with minerals and organic matter, and can also facilitate abiotic synthesis of hydrocarbons from inorganic carbon sources. While some studies suggest that long-chain hydrocarbons in these environments can be formed abiotically, other research indicates that many of the complex organic compounds, including branched alkanes, are derived from the thermal alteration of biological material from the sub-seafloor biosphere.
Biosignatures and Biological Origins of Branched Alkanes
Many branched alkanes found in geological samples are considered biosignatures (or biomarkers), as their specific molecular structures are indicative of a biological origin. These molecules are remnants of lipids produced by living organisms, providing a direct link between the rock record and ancient life.
The ability to synthesize hydrocarbons is not limited to geological processes; numerous microorganisms produce a variety of alkanes. Bacteria have been known to synthesize hydrocarbons for decades, with pathways that can convert fatty acid intermediates into long-chain alkanes. Certain cyanobacteria, for example, have been identified as producers of mid-chain branched alkanes, such as methylheptadecanes.
Algae, particularly microalgae, are also a significant biological source of hydrocarbons. Some species are capable of converting fatty acids into alkanes and alkenes. For instance, the green microalga Botryococcus braunii is well-known for its ability to produce large quantities of liquid hydrocarbons, including long-chain branched varieties. The engineering of microbial metabolic pathways is an active area of research aiming to produce biofuels, including customized branched-chain alkanes.
A particularly significant group of branched alkanes are those with quaternary substituted carbon atoms (BAQCs). These are molecules where at least one carbon atom is bonded to four other carbon atoms. Specific series of BAQCs, such as 2,2-dimethylalkanes and 5,5-diethylalkanes, have been identified in diverse environmental and geological settings.
BAQCs have been found in warm (65°C) deep-sea hydrothermal waters, modern marine sediments, and ancient black shales dating back hundreds of millions of years. Their discovery in samples as old as 2.2 billion years suggests they are one of the most ancient and persistent molecular fossils in the rock record. A key feature of BAQCs that points to their biological origin is that pseudohomologous series (a series of compounds with the same core structure but varying chain lengths) often contain isomers with exclusively odd or exclusively even carbon numbers. This specificity is a hallmark of biosynthetic pathways.
While BAQCs are considered robust biosignatures, their precise biological sources remain largely unknown. Their frequent occurrence in sulfidic environments has led to the hypothesis that the source organisms may be nonphotosynthetic, sulfide-oxidizing bacteria.
Data Tables
Table 1: Examples of Branched Alkanes with Quaternary Carbon Atoms (BAQCs) in Geological Samples
| BAQC Type | Geological Sample Type | Geological Age | Reference(s) |
| 2,2-Dimethylalkanes | Deep-sea hydrothermal waters | Modern | , |
| 3,3-Diethylalkanes | Cenomanian black shales | Cretaceous | |
| 5,5-Diethylalkanes | Marine shelf sediments, shales | Holocene to 800 million years | , |
| 5,5-Diethylalkanes | Metasediments (Shungit) | 2.0 to 2.2 billion years |
Environmental Fate and Transport of Branched Alkanes in Aquatic and Terrestrial Systems
The environmental fate and transport of branched alkanes, such as 3,5,7-trimethylnonane, are governed by a complex interplay of physical, chemical, and biological processes. These processes determine the compound's distribution, persistence, and potential for exposure in various environmental compartments, including water, soil, sediment, and air. As a member of the C12 alkane group, this compound's behavior is influenced by its moderate molecular weight, branched structure, and nonpolar nature.
Biodegradation
Biodegradation is a primary mechanism for the removal of petroleum hydrocarbons from the environment. Generally, the susceptibility of alkanes to microbial degradation follows the order: n-alkanes > iso-alkanes (branched) > cycloalkanes. mdpi.comoup.com The presence of branching in the molecular structure of compounds like this compound can hinder enzymatic attack by microorganisms, leading to slower degradation rates compared to their linear counterparts. The multiple methyl branches in this compound create steric hindrance, making it more recalcitrant.
Table 1: Factors Influencing the Biodegradation of Branched Alkanes
| Factor | Influence on Biodegradation Rate |
|---|---|
| Degree of Branching | Higher branching generally decreases the rate of biodegradation. |
| Position of Branching | Methyl groups near the end of the chain are more easily attacked than those in the middle. |
| Oxygen Availability | Aerobic degradation is significantly faster than anaerobic degradation. |
| Microbial Community | Presence of specialized microorganisms capable of degrading branched alkanes is crucial. |
| Nutrient Availability | Lack of essential nutrients (e.g., nitrogen, phosphorus) can limit microbial activity. |
| Temperature and pH | Optimal conditions are required for maximal enzymatic activity. |
Sorption and Mobility in Soil and Sediment
Sorption to soil and sediment is a critical process that influences the mobility and bioavailability of hydrophobic organic compounds like this compound. Due to their nonpolar nature, branched alkanes have a strong affinity for organic matter present in soil and sediment. This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgecetoc.org
A high Koc value indicates a strong tendency for a chemical to adsorb to soil and sediment, thereby reducing its concentration in the aqueous phase and limiting its transport through groundwater or surface water. While a specific Koc value for this compound is not documented, it is expected to be high, similar to other C12 alkanes. The branching in its structure may slightly alter its sorption characteristics compared to linear dodecane. For nonpolar organic compounds, Koc can be estimated from the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. epa.gov
The sorption of branched alkanes can be influenced by several factors, including the organic carbon content of the soil or sediment, the particle size distribution, and the presence of other organic pollutants. researchgate.netnih.gov In general, higher organic content leads to greater sorption. The limited water solubility of C12 alkanes further promotes their association with solid phases in the environment. lumenlearning.comlibretexts.org
Table 2: Estimated Physicochemical Properties Relevant to Environmental Fate of C12 Branched Alkanes
| Property | Estimated Value Range for C12 Branched Alkanes | Significance for Environmental Fate |
|---|---|---|
| Water Solubility | Very low | Limits mobility in aquatic systems; promotes partitioning to sediment and soil. |
| Vapor Pressure | Low to moderate | Influences the potential for volatilization from soil and water surfaces. oup.comoup.com |
| Log Koc | High | Indicates strong sorption to soil and sediment organic carbon, leading to low mobility. ecetoc.org |
| Henry's Law Constant | Moderate to high | Suggests a tendency to partition from water to air, indicating volatilization is a likely transport pathway. ogj.comwikipedia.org |
Volatilization from Aquatic and Terrestrial Systems
Volatilization is an important transport mechanism for moderately volatile organic compounds, moving them from water or soil surfaces into the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. wikipedia.org Alkanes with 12 carbon atoms, including this compound, have moderate vapor pressures and Henry's Law constants, suggesting that volatilization can be a significant environmental fate process. ogj.cominflibnet.ac.in
Once in the atmosphere, these compounds can be transported over long distances. The rate of volatilization is influenced by environmental factors such as temperature, wind speed, and water turbulence, as well as the physicochemical properties of the compound itself. oup.comoup.com From soil, volatilization is also affected by soil type, moisture content, and the degree of sorption of the compound to soil particles.
Atmospheric Oxidation
Following volatilization, the primary degradation pathway for branched alkanes in the atmosphere is through reaction with hydroxyl (OH) radicals. mdpi.comcopernicus.orgcopernicus.org These reactions are typically rapid and lead to the formation of a variety of oxygenated products. The rate of atmospheric oxidation depends on the structure of the alkane; branched alkanes may have different reaction rates compared to their linear isomers. researchgate.netacs.org The presence of tertiary carbon-hydrogen bonds in branched alkanes, such as those in this compound, can increase their reactivity towards OH radicals.
The atmospheric lifetime of a branched alkane is determined by its reaction rate with OH radicals and the concentration of these radicals in the atmosphere. While specific kinetic data for this compound is unavailable, studies on other branched alkanes indicate that their atmospheric lifetimes are on the order of days. researchgate.net This relatively short atmospheric lifetime means that long-range transport may be limited, and the compound is likely to be removed from the atmosphere through chemical transformation.
Table 3: Summary of Environmental Fate and Transport Processes for this compound
| Process | Relevance | Outcome |
|---|---|---|
| Biodegradation | Significant, but likely slow | Eventual mineralization to CO2 and water, but persistence is expected to be greater than for n-alkanes. |
| Sorption | High | Low mobility in soil and groundwater; accumulation in sediments. |
| Volatilization | Moderate | Transport from water and soil surfaces to the atmosphere. |
| Atmospheric Oxidation | High | Rapid degradation in the atmosphere, limiting long-range transport. |
Advanced Applications and Future Research Directions in 3,5,7 Trimethylnonane Chemistry
Utilization of Branched Alkanes as Reference Standards in Advanced Analytical Chemistry
In the field of analytical chemistry, particularly in gas chromatography (GC), pure chemical compounds are essential as reference standards for the identification and quantification of unknown substances in complex mixtures. Branched alkanes, including isomers of trimethylnonane, play a crucial role in this regard. Their well-defined structures and predictable elution behavior make them ideal for calibrating GC instruments and for use in retention index systems.
Table 1: Gas Chromatography Data for a Trimethylnonane Isomer
| Compound | Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (I) |
|---|---|---|---|---|
| 3,4,7-Trimethylnonane | Capillary | SE-30 | 70 | 1112.4 |
Data sourced from the NIST WebBook nist.gov
Role of Branched Alkanes in Fuel Science and Alternative Energy Applications (e.g., Alcohol-to-Jet (ATJ) Fuel Analysis)
Branched alkanes are critical components of transportation fuels, including gasoline, diesel, and aviation fuels. Their molecular structure, characterized by the presence of alkyl branches, imparts desirable properties such as higher octane (B31449) numbers and improved cold-flow characteristics. thoughtco.com Highly branched alkanes are less prone to premature ignition (knocking) in internal combustion engines, which is why they are preferred components in gasoline.
In the context of alternative energy, the development of sustainable aviation fuels (SAFs) is a major area of research. Alcohol-to-jet (ATJ) technology is a promising pathway for producing SAFs from renewable sources like ethanol (B145695) and isobutanol. acs.orgnrel.gov The chemical composition of ATJ fuels is complex and consists of a variety of hydrocarbons, with a significant proportion of branched alkanes. acs.org For instance, analysis of an isobutanol-derived ATJ fuel revealed a high concentration of highly branched alkanes such as 2,2,4,4,6,8,8-heptamethylnonane (B1194848) and 2,2,4,6,6-pentamethylheptane. acs.org
While 3,5,7-trimethylnonane has not been specifically identified as a major component in published analyses of ATJ fuels, its status as a C12 branched alkane places it squarely within the molecular weight and structural class of compounds found in these advanced biofuels. The presence and concentration of various branched alkanes significantly influence the combustion properties of the fuel, including its cetane number and emission profile. isef.net Therefore, understanding the behavior of individual branched alkanes like this compound is crucial for the design and optimization of ATJ fuels and other synthetic fuels.
Design and Development of Novel Catalytic Systems for Branched Alkane Synthesis
The synthesis of specifically branched alkanes like this compound with high selectivity and yield presents a significant challenge in organic chemistry. The development of novel catalytic systems is essential for achieving precise control over the carbon skeleton during synthesis.
One documented synthetic route to this compound involves the use of organometallic reagents. nist.gov For example, the reaction of 1-bromo-2-methylbutane (B81432) with methyllithium (B1224462) in the presence of copper(I) iodide can be employed. nist.gov This type of coupling reaction allows for the construction of the carbon backbone with the desired branching pattern. Another approach involves the reaction of the tosylhydrazone of 3-methylpentanal (B96236) with methylmagnesium bromide. nist.gov
Future research in this area is focused on developing more efficient and sustainable catalytic systems. This includes the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. Zeolites and other microporous materials with tailored active sites are being explored for their potential to catalyze the isomerization and alkylation of linear alkanes to produce highly branched structures. The goal is to develop processes that can convert biomass-derived feedstocks into valuable branched alkanes for use in fuels and as chemical intermediates. researchgate.net
Interdisciplinary Research Perspectives in Branched Hydrocarbon Chemistry (e.g., Chemical Ecology, Materials Science)
The significance of branched hydrocarbons extends beyond fuel applications into diverse interdisciplinary fields such as chemical ecology and materials science.
In chemical ecology , branched alkanes can act as semiochemicals, which are chemicals used by organisms to communicate. For instance, certain branched alkanes have been identified as components of insect pheromones, influencing behaviors such as mating and aggregation. While there is no specific literature identifying this compound as an insect pheromone, the structural motifs present in this molecule are found in known semiochemicals. Further research in this area could explore the potential biological activity of this compound and its stereoisomers.
In materials science , the physical properties of branched alkanes make them suitable for a variety of applications. Their low freezing points and good thermal stability are advantageous for their use as lubricants and in functional fluids. Highly branched alkanes can also serve as monomers or additives in the synthesis of polymers with tailored properties. thoughtco.com The incorporation of branched structures can influence the flexibility, crystallinity, and other bulk properties of polymeric materials. The potential applications of this compound in this field remain largely unexplored and represent a promising area for future investigation.
Exploration of Unexplored Stereoisomers of this compound and Their Potential Utility
The molecular structure of this compound contains multiple stereocenters, giving rise to the possibility of several stereoisomers. The specific spatial arrangement of the methyl groups along the nonane (B91170) backbone can have a significant impact on the molecule's physical and chemical properties, as well as its biological activity.
To date, at least one specific stereoisomer, (3S,7R)-3,5,7-trimethylnonane, has been documented in chemical databases. nih.gov However, a comprehensive study of all possible stereoisomers of this compound has not been reported. The synthesis and characterization of these unexplored stereoisomers would provide valuable insights into the structure-property relationships of branched alkanes.
The potential utility of these individual stereoisomers is a compelling area for future research. In fields like chemical ecology, the biological activity of pheromones is often highly dependent on the stereochemistry of the molecule. Similarly, in materials science, the use of stereochemically pure branched alkanes as chiral building blocks could lead to the development of novel polymers and liquid crystals with unique optical and mechanical properties. The exploration of the stereochemical landscape of this compound opens up new avenues for fundamental research and the discovery of new applications.
Q & A
Basic Research Questions
Q. What is the correct IUPAC nomenclature for 3,5,7-trimethylnonane, and how can its structural isomerism be systematically addressed in research?
- Methodological Answer : The IUPAC name follows substitutive nomenclature rules: the longest carbon chain (nonane) is numbered to give the lowest possible locants to methyl substituents (positions 3, 5, 7). To address isomerism, use mass spectrometry (MS) to differentiate isomers via fragmentation patterns and nuclear magnetic resonance (NMR) to resolve branching through coupling constants and chemical shifts. Gas chromatography (GC) paired with retention indices can also separate isomers .
Q. What are the recommended methods for synthesizing this compound in a laboratory setting?
- Methodological Answer : A common approach involves alkylation of a nonane backbone using methyl halides and Lewis acid catalysts (e.g., AlCl₃). Optimize yield by controlling reaction temperature (40–60°C) and stoichiometric ratios of alkylating agents. Purify via fractional distillation, and confirm purity using GC-MS. Document reagent sources, catalyst activity, and reaction times meticulously to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl group environments (δ 0.8–1.5 ppm for CH₃ in alkanes) and branching points via DEPT-135 or HSQC.
- IR Spectroscopy : Detect C-H stretching (2800–3000 cm⁻¹) and bending vibrations (1350–1480 cm⁻¹) to confirm alkane structure.
- MS (EI) : Look for molecular ion peaks at m/z 170 (C₁₂H₂₆⁺) and fragmentation patterns (e.g., loss of methyl groups). Cross-validate with computational simulations (e.g., DFT for IR/NMR prediction) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when analyzing structural isomers of this compound?
- Methodological Answer : Combine orthogonal techniques:
- X-ray Crystallography : Resolve absolute configuration (if crystallizable) by comparing experimental bond lengths/angles (e.g., C–C ~1.54 Å) to reference data .
- Dynamic NMR : Study hindered rotation in branched regions at variable temperatures to assign substituent positions.
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track methyl group incorporation and validate isomer structures .
Q. What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate boiling points and density using force fields (e.g., OPLS-AA) and compare to experimental values.
- Quantum Mechanics (QM) : Calculate dipole moments and polarizability via DFT (B3LYP/6-31G* basis set). Validate against experimental dielectric constants or refractive indices.
- QSAR Models : Corlate branching degree with logP (octanol-water partition coefficient) to predict solubility and bioavailability .
Q. In crystallographic studies of branched alkanes like this compound, what challenges arise in determining molecular packing, and how can they be methodologically addressed?
- Methodological Answer :
- Crystal Growth : Use slow vapor diffusion in apolar solvents (e.g., hexane) at low temperatures (−20°C) to enhance crystal lattice formation.
- Data Collection : Employ synchrotron radiation for high-resolution diffraction (θmax > 25°) to resolve weak reflections caused by low electron density in alkanes.
- Refinement : Apply SHELXL for structure refinement, using restraints for methyl group thermal motion and hydrogen placement. Compare packing motifs (e.g., herringbone vs. layered) to similar alkanes in the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
